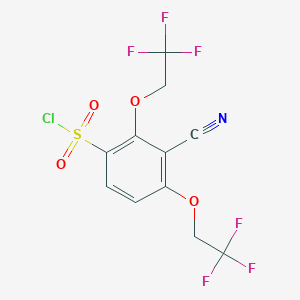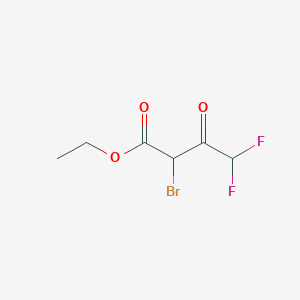
3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride
Descripción general
Descripción
3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride is a chemical compound with the molecular formula C11H6ClF6NO4S and a molecular weight of 397.6780592 This compound is known for its unique chemical structure, which includes cyano, trifluoroethoxy, and sulphonyl chloride functional groups
Métodos De Preparación
The synthesis of 3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dihydroxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a suitable base to form the corresponding bis(2,2,2-trifluoroethoxy) derivative. This intermediate is then treated with chlorosulfonic acid to introduce the sulphonyl chloride group .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulphonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulphonamide, sulphonate ester, and sulphonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The sulphonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes and receptors, modulating their activity. The cyano and sulphonyl chloride groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions .
Comparación Con Compuestos Similares
3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride can be compared with other similar compounds, such as:
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds also contain trifluoroethoxy groups and are studied for their biological activities.
3-Cyano-2,4-difluorobenzenesulphonyl chloride: This compound has a similar structure but lacks the trifluoroethoxy groups, which may affect its reactivity and applications.
The presence of trifluoroethoxy groups in this compound imparts unique properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF6NO4S/c12-24(20,21)8-2-1-7(22-4-10(13,14)15)6(3-19)9(8)23-5-11(16,17)18/h1-2H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJZVWSHUHCPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCC(F)(F)F)C#N)OCC(F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF6NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichlorobenzo[d]oxazole](/img/structure/B3042712.png)




![2-[2,4-Bis(benzyloxy)phenyl]acetic Acid](/img/structure/B3042723.png)


![3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile](/img/structure/B3042728.png)
![3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile](/img/structure/B3042729.png)

![4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole](/img/structure/B3042732.png)
![4-chloro-6-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-(trifluoromethyl)quinoline](/img/structure/B3042733.png)

